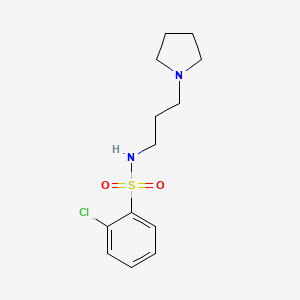

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Description

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a chemical compound with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol It is characterized by the presence of a chloro group, a pyrrolidine ring, and a benzenesulfonamide moiety

Properties

IUPAC Name |

2-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c14-12-6-1-2-7-13(12)19(17,18)15-8-5-11-16-9-3-4-10-16/h1-2,6-7,15H,3-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTPOELGVIDQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(pyrrolidin-1-yl)propylamine . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The chloro group at the benzene ring’s para-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

These reactions are critical for modifying the aromatic ring’s electronic properties while retaining the sulfonamide-pyrrolidine pharmacophore.

Sulfonamide Functional Group Reactivity

The sulfonamide (-SO₂NH-) group participates in alkylation, acylation, and hydrolysis:

Alkylation

Reaction with methyl iodide in the presence of K₂CO₃ yields N-methylated derivatives:

Acylation

Acetyl chloride in pyridine produces the N-acetylated analog:

Hydrolysis

Under acidic conditions (HCl/H₂O, 90°C), the sulfonamide bond cleaves to form benzenesulfonic acid and the pyrrolidine-propylamine side chain:

Pyrrolidine Side Chain Modifications

The pyrrolidine ring undergoes N-dealkylation and oxidation:

Oxidative N-Dealkylation

In vitro microsomal studies reveal CYP450-mediated oxidation of the pyrrolidine-propyl chain:

Ring-Opening Reactions

Treatment with strong acids (H₂SO₄, 120°C) cleaves the pyrrolidine ring, forming a linear amine intermediate.

Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura coupling with aryl boronic acids:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–Cl bond, generating a benzene-centered radical that dimerizes:

Comparative Reactivity with Analogues

Key Findings:

-

The chloro group’s position (2- vs. 4-) significantly impacts NAS rates and regioselectivity.

-

Sulfonamide derivatization enhances metabolic stability compared to parent compounds.

-

Pyrrolidine N-dealkylation is the dominant metabolic pathway, limiting in vivo half-life.

Scientific Research Applications

Medicinal Chemistry

The sulfonamide functional group is known for its diverse biological activities, making 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide a candidate for drug development. Its applications include:

- Antimicrobial Activity : Sulfonamides are traditionally used as antibiotics. Research indicates that this compound may exhibit similar properties, potentially leading to the development of new antimicrobial agents.

- Anti-inflammatory Properties : Preliminary studies suggest that compounds in this class may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

Pharmacological Studies

Research into the pharmacodynamics and pharmacokinetics of 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is ongoing. Key areas of focus include:

- Binding Affinities : Interaction studies reveal its binding potential with various biological targets, which is crucial for understanding its mechanism of action.

- Efficacy Testing : Evaluations of its therapeutic efficacy in preclinical models are essential for determining its viability as a drug candidate.

Synthesis and Derivatives

The synthesis of 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves nucleophilic substitution reactions facilitated by the chloro group. The sulfonamide moiety allows for the formation of various derivatives, which can be tailored for specific biological activities.

Synthetic Route Overview

- Preparation of the benzenesulfonamide core.

- Introduction of the chloro group at the 2-position.

- Substitution with the pyrrolidin-1-yl propyl group.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzamide

- 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonyl chloride

- 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonate

Uniqueness

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, also known by its CAS number 321721-53-3, is a sulfonamide compound with significant biological activity. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is C₁₃H₁₉ClN₂O₂S, with a molecular weight of 302.83 g/mol. It has a melting point range of 75-77 °C . The compound features a chloro substituent on the aromatic ring and a pyrrolidine moiety, which are critical for its biological interactions.

Antifungal Properties

In addition to antibacterial effects, related compounds have demonstrated antifungal activity. For example, certain pyrrolidine derivatives exhibited MIC values against Candida albicans and other fungi, indicating that modifications in the sulfonamide structure can enhance antifungal potency . The presence of halogen substituents in similar compounds has been linked to increased bioactivity.

Structure-Activity Relationship (SAR)

The SAR of sulfonamide compounds indicates that modifications to the aromatic ring and side chains significantly influence biological activity. For example:

- Chloro Substituents : Enhance lipophilicity and improve membrane penetration.

- Pyrrolidine Moiety : Contributes to receptor binding and biological efficacy.

Table 1 summarizes the SAR findings for related pyrrolidine derivatives:

| Compound | Structure | Antimicrobial Activity | MIC (mg/mL) |

|---|---|---|---|

| A | Pyrrolidine + Cl | Effective against S. aureus | 0.0039 |

| B | Pyrrolidine + F | Effective against E. coli | 0.025 |

| C | Pyrrolidine + Br | Moderate antifungal activity | 0.010 |

Case Studies

A study conducted on pyrrolidine derivatives demonstrated that those with enhanced lipophilicity exhibited improved antimicrobial properties. In vitro tests showed complete inhibition of bacterial growth within 8 hours for certain derivatives . These findings suggest that 2-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide may also share similar rapid action against pathogens.

Another case study focused on the synthesis and evaluation of sulfonamide derivatives highlighted their potential as new antibiotic candidates. The results indicated that modifications to the sulfonamide group could yield compounds with superior antimicrobial profiles compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.